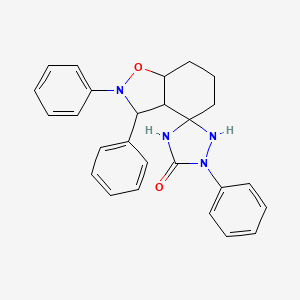
Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Construction of the Benzisoxazole Ring: This step might involve the reaction of an ortho-substituted nitrobenzene with a suitable nucleophile.
Spiro Compound Formation: The final step would involve the spirocyclization reaction, where the two rings are connected through a single atom, often under high-temperature conditions or using a catalyst.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This might involve:
Catalysis: Using metal catalysts to enhance reaction rates.
Solvent Selection: Choosing solvents that stabilize intermediates and products.
Purification Techniques: Employing chromatography or crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
“Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound could be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might serve as a probe to study enzyme interactions or as a potential drug candidate due to its unique structural features.
Medicine
In medicinal chemistry, the compound could be investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry
In the industry, it might find applications in the development of new materials, such as polymers or advanced composites.
Mecanismo De Acción
The mechanism of action of “Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Interacting with Receptors: Modulating receptor signaling pathways.
Altering Cellular Pathways: Affecting cellular processes such as apoptosis or cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro-1-(3-phenyl-4-oxo-2,3,5-thiazolo)-4-(2,3-diphenylhexahydro)-1,2-benzisoxazole
- This compound
Uniqueness
The uniqueness of “this compound” lies in its spiro structure, which imparts distinct chemical and physical properties compared to linear or fused-ring compounds. This structural feature can influence its reactivity, stability, and interactions with biological targets.
Propiedades
IUPAC Name |
2,2',3'-triphenylspiro[1,2,4-triazolidine-5,4'-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazole]-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O2/c31-25-27-26(28-29(25)20-13-6-2-7-14-20)18-10-17-22-23(26)24(19-11-4-1-5-12-19)30(32-22)21-15-8-3-9-16-21/h1-9,11-16,22-24,28H,10,17-18H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBLXJJQOWTZNHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C5(C1)NC(=O)N(N5)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3010050.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B3010052.png)
![ethyl 4-(4-methoxyphenoxy)-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B3010053.png)






![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B3010067.png)
![benzo[c][1,2,5]thiadiazol-5-yl(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)methanone](/img/structure/B3010069.png)
